molecular formula C26H23N3O2S B2832675 N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide CAS No. 1020246-06-3

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide

Cat. No.: B2832675
CAS No.: 1020246-06-3
M. Wt: 441.55
InChI Key: WBNJCAIJWPRWNM-UHFFFAOYSA-N
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Description

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is a complex organic compound featuring a thieno[3,4-c]pyrazole core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups, including an oxido group, a tolyl group, and a diphenylacetamide moiety, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide typically involves the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Oxido Group: The oxido group is often introduced via oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the o-Tolyl Group: This step usually involves a Friedel-Crafts alkylation reaction where the thieno[3,4-c]pyrazole core is reacted with o-tolyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Diphenylacetamide Moiety: The final step involves the acylation of the intermediate with diphenylacetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The oxido group can undergo further oxidation to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reagents like tin(II) chloride or hydrogenation over palladium catalysts.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, palladium on carbon with hydrogen gas.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.

Biology

Biologically, N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Its ability to interact with specific molecular targets makes it a valuable lead compound in drug discovery.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism of action of N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The oxido group and aromatic rings facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide
  • N-(5-oxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide
  • N-(5-oxido-2-(phenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide

Uniqueness

What sets N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide apart is the specific positioning of the o-tolyl group, which can influence its binding affinity and specificity towards biological targets. This positional isomerism can result in different biological activities and chemical reactivities compared to its para- and meta-tolyl counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2S/c1-18-10-8-9-15-23(18)29-25(21-16-32(31)17-22(21)28-29)27-26(30)24(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-15,24H,16-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNJCAIJWPRWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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